molecular formula C18H12ClF4N3 B11439769 N-(4-chlorobenzyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

N-(4-chlorobenzyl)-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B11439769
M. Wt: 381.8 g/mol
InChI Key: MEWFNDNQCXWWEH-UHFFFAOYSA-N
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Description

N-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with chlorophenyl, fluorophenyl, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Substitution Reactions: The introduction of the chlorophenyl, fluorophenyl, and trifluoromethyl groups is achieved through nucleophilic aromatic substitution reactions. These reactions often require the use of strong bases such as sodium hydride or potassium tert-butoxide.

    Final Coupling: The final step involves coupling the substituted pyrimidine with the appropriate amine under conditions that may include the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where nucleophiles replace the halogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit key enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-bromophenyl)methyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • N-[(4-chlorophenyl)methyl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidin-2-amine
  • N-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-6-(difluoromethyl)pyrimidin-2-amine

Uniqueness

N-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine is unique due to the specific combination of substituents on the pyrimidine ring. The presence of both fluorine and chlorine atoms, along with the trifluoromethyl group, imparts distinct chemical and biological properties. These unique features make it a valuable compound for various research applications.

Properties

Molecular Formula

C18H12ClF4N3

Molecular Weight

381.8 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-fluorophenyl)-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C18H12ClF4N3/c19-13-5-1-11(2-6-13)10-24-17-25-15(9-16(26-17)18(21,22)23)12-3-7-14(20)8-4-12/h1-9H,10H2,(H,24,25,26)

InChI Key

MEWFNDNQCXWWEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)Cl

Origin of Product

United States

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